molecular formula C15H13N5S B12029706 4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12029706
M. Wt: 295.4 g/mol
InChI Key: NBNOVDQLFSLOKT-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-methylbenzaldehyde with 3-amino-5-(3-pyridinyl)-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes .

Properties

Molecular Formula

C15H13N5S

Molecular Weight

295.4 g/mol

IUPAC Name

4-[(E)-(2-methylphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5S/c1-11-5-2-3-6-12(11)10-17-20-14(18-19-15(20)21)13-7-4-8-16-9-13/h2-10H,1H3,(H,19,21)/b17-10+

InChI Key

NBNOVDQLFSLOKT-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CN=CC=C3

Canonical SMILES

CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.